

Application Notes and Protocols: Clinical Utility of Measuring N-isobutyrylglycine Levels

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Compound of Interest

Compound Name: *N-Isobutyrylglycine-13C2,15N*

Cat. No.: B15541201

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-isobutyrylglycine is an acylglycine, a conjugate of isobutyric acid and glycine. Under normal physiological conditions, it is a minor metabolite. However, its accumulation and subsequent excretion in urine are indicative of a disruption in the valine catabolism pathway. The quantification of N-isobutyrylglycine in biological fluids, primarily urine, has significant clinical utility as a diagnostic biomarker for specific inborn errors of metabolism.

Clinical Significance

The primary clinical application for measuring N-isobutyrylglycine levels is the diagnosis and monitoring of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).[1][2][3][4] IBDD is a rare autosomal recessive genetic disorder that affects the metabolism of the branched-chain amino acid valine.[1] The deficiency of the enzyme isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form N-isobutyrylglycine for excretion.[5]

While many individuals with IBDD identified through newborn screening are asymptomatic, some may present with symptoms such as poor feeding, failure to thrive, developmental delay, seizures, and anemia.[1][2] Therefore, the measurement of N-isobutyrylglycine is a crucial confirmatory test following an abnormal newborn screen showing elevated C4-acylcarnitine.[6]

Beyond IBDD, elevated levels of N-isobutyrylglycine have also been associated with other metabolic disorders, including ethylmalonic encephalopathy and propionic acidemia, although it is a more prominent and specific marker for IBDD.[1] It has also been identified as a potential biomarker for the consumption of cheese.[1][5]

Applications in Research and Drug Development

The measurement of N-isobutyrylglycine can be a valuable tool in several research and development contexts:

- **Biomarker Discovery and Validation:** Studying the levels of N-isobutyrylglycine in different patient cohorts can help in the discovery and validation of new biomarkers for metabolic diseases.
- **Disease Modeling:** In cellular or animal models of IBDD, quantifying N-isobutyrylglycine can be used to assess the disease phenotype and the efficacy of potential therapeutic interventions.
- **Pharmacodynamic Biomarker:** For therapies targeting the valine catabolism pathway, N-isobutyrylglycine levels can serve as a pharmacodynamic biomarker to measure the biological response to the treatment.
- **Toxicology Studies:** Monitoring N-isobutyrylglycine may be relevant in toxicological studies of compounds that could potentially disrupt mitochondrial function or amino acid metabolism.

Data Presentation

The following table summarizes the urinary levels of N-isobutyrylglycine in healthy individuals and patients with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).

Population	Analyte	Specimen	Concentration Range (mmol/mol creatinine)	Reference(s)
Healthy Individuals	N-isobutyrylglycine	Urine	0 - 3	[1]
IBDD Patients	N-isobutyrylglycine	Urine	Significantly elevated	[1] [7] [8]

Note: While specific quantitative ranges for IBDD patients are not consistently reported across the literature, case studies consistently describe the levels as "large amounts," "increased," or "slightly elevated." The degree of elevation can vary among individuals.

Experimental Protocols

Protocol 1: Quantification of N-isobutyrylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of urinary organic acids, including N-isobutyrylglycine.

1. Principle: Urinary organic acids are extracted from the urine matrix, derivatized to increase their volatility, and then separated and quantified by GC-MS.

2. Materials and Reagents:

- Urine sample
- Internal Standard (e.g., Heptadecanoic acid)
- Hydroxylamine hydrochloride
- Urease
- Ethyl acetate

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Sodium chloride
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- GC-MS system with a capillary column (e.g., DB-5ms)

3. Sample Preparation:

- Thaw frozen urine samples at room temperature.
- Centrifuge the urine at 2000 x g for 10 minutes to remove any particulate matter.
- To 1 mL of the supernatant, add the internal standard.
- Add 50 μ L of urease solution and incubate at 37°C for 15 minutes to remove urea.
- Acidify the sample to pH < 2 with HCl.
- Saturate the aqueous phase with sodium chloride.
- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
- Centrifuge at 2000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction two more times and pool the organic extracts.
- Dry the pooled extract over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization:

- To the dried extract, add 50 μ L of pyridine and 100 μ L of BSTFA with 1% TMCS.
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool to room temperature before injection.

5. GC-MS Analysis:

- Injection Volume: 1 μ L
- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp to 200°C at 5°C/min
 - Ramp to 280°C at 10°C/min, hold for 5 minutes
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification.

6. Data Analysis:

- Identify the N-isobutyrylglycine peak based on its retention time and mass spectrum.
- Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.
- Normalize the concentration to the urinary creatinine level.

Protocol 2: Quantification of N-isobutyrylglycine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol offers a more sensitive and specific method for the quantification of acylglycines.

1. Principle: Acylglycines in urine are separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method often requires minimal sample preparation.

2. Materials and Reagents:

- Urine sample
- Internal Standard (e.g., deuterated N-isobutyrylglycine)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water, LC-MS grade
- UPLC-MS/MS system with a C18 column

3. Sample Preparation:

- Thaw frozen urine samples at room temperature.
- Centrifuge the urine at 10,000 x g for 5 minutes.
- Dilute 10 µL of the urine supernatant with 990 µL of a solution containing the internal standard in 10% acetonitrile/0.1% formic acid in water.
- Vortex and transfer to an autosampler vial.

4. UPLC-MS/MS Analysis:

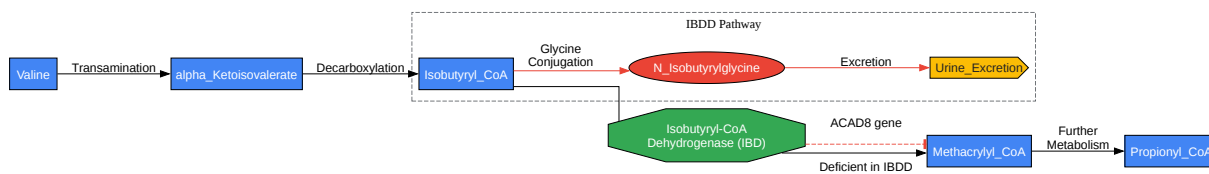
- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-1 min: 2% B
 - 1-5 min: 2-98% B
 - 5-6 min: 98% B
 - 6-6.1 min: 98-2% B
 - 6.1-8 min: 2% B
- Injection Volume: 5 µL
- Mass Spectrometer:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for N-isobutyrylglycine and its internal standard. (e.g., for N-isobutyrylglycine: m/z 146.1 → 76.1)

5. Data Analysis:

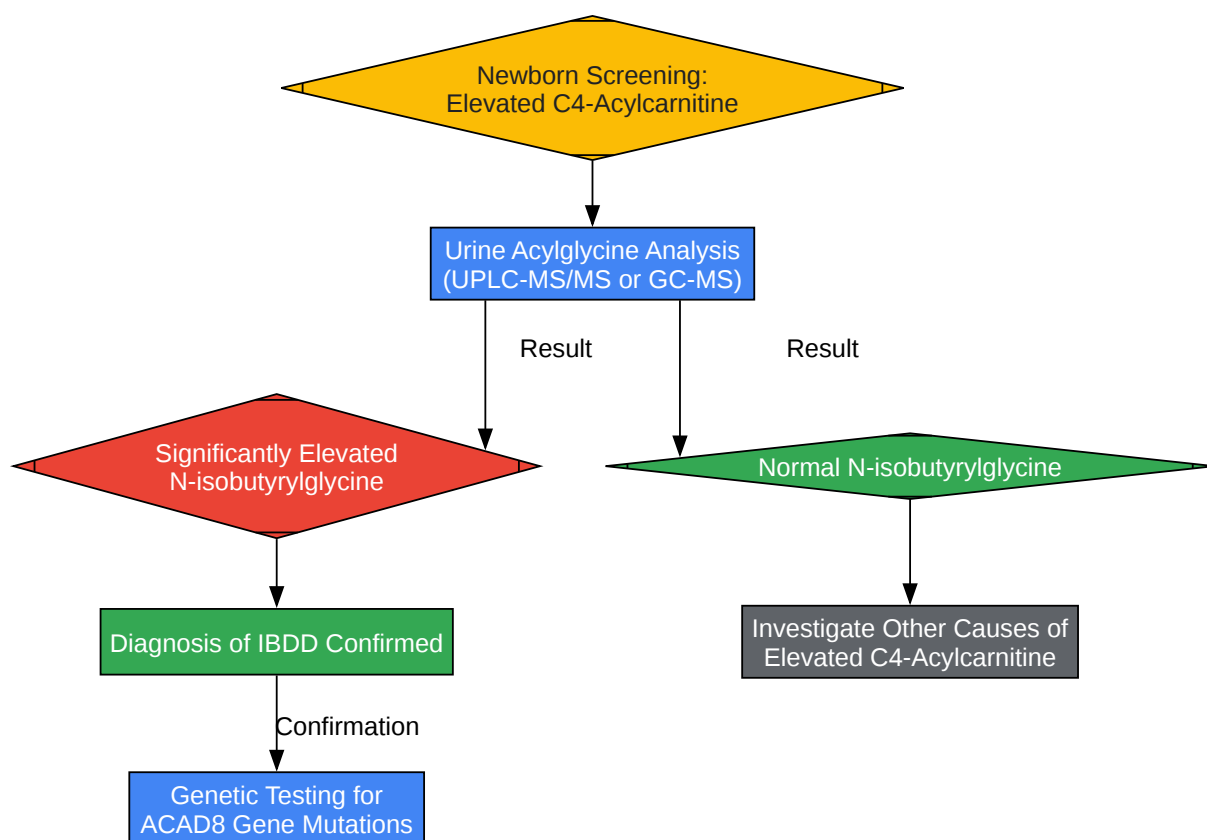
- Integrate the peak areas for the MRM transitions of N-isobutyrylglycine and the internal standard.
- Calculate the concentration of N-isobutyrylglycine using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
- Normalize the final concentration to the urinary creatinine level.

Mandatory Visualizations



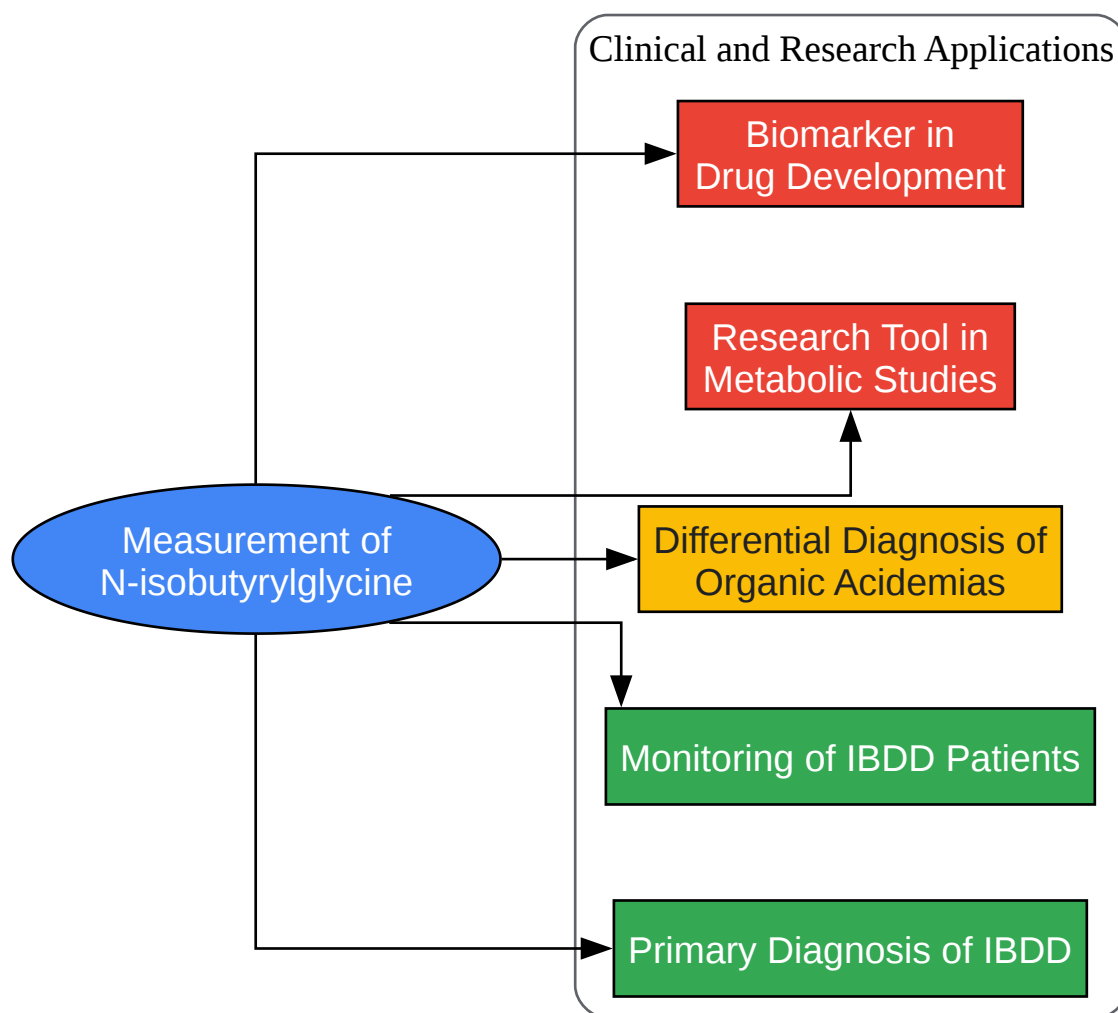
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Caption: Valine metabolism pathway and the impact of IBDD.



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Caption: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency.



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Caption: Clinical utility of measuring N-isobutyrylglycine.

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